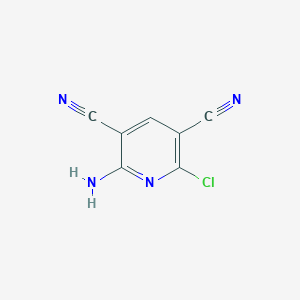

2-Amino-6-chloropyridine-3,5-dicarbonitrile

Vue d'ensemble

Description

2-Amino-6-chloropyridine-3,5-dicarbonitrile is a chemical compound with the molecular formula C7H3ClN4 . It is used in the synthesis of biologically active compounds .

Synthesis Analysis

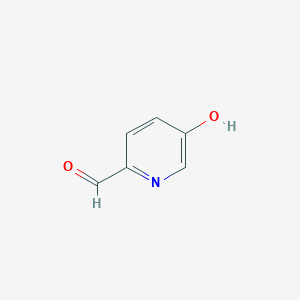

The synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile derivatives has been achieved through various methods. One such method involves the condensation of malononitrile molecules with thiols and aldehydes, using a pseudo-four-component reaction . Another method uses triethyl orthoesters with malononitrile in the presence of pyridine, followed by treatment with hydrochloric acid .Chemical Reactions Analysis

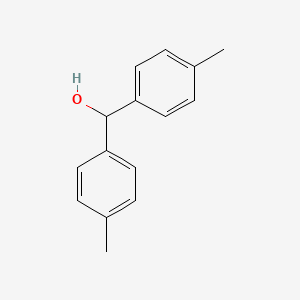

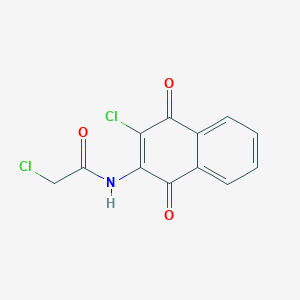

The chemical reactions involving 2-Amino-6-chloropyridine-3,5-dicarbonitrile are quite diverse. For instance, it can be used in the preparation of 2-chloropyridine-3,5-dicarbonitriles . It can also participate in Vilsmeier reactions of tertiary alcohols, Diels–Alder reactions of 3-siloxy-1-aza-1,3-butadienes and 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones with different types of acetylenic compounds .Applications De Recherche Scientifique

Application 1: Preparation of Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : 2-Amino-6-chloropyridine-3,5-dicarbonitrile derivatives are used in the preparation of very important molecules, such as 2-chloropyridine-3,5-dicarbonitriles .

- Methods of Application : A green one-pot method for efficient synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives was developed, based on stirring of various aldehydes and malononitrile with tetrachlorosilane and zinc chloride under solvent-free conditions at room temperature for 3–10 hours .

- Results or Outcomes : The effects of zinc chloride and the reaction conditions were studied. Compounds were characterized by X-ray analysis and NMR spectroscopy .

Application 2: Synthesis of Biologically Active Compounds

- Scientific Field : Medicinal Chemistry

- Summary of Application : Derivatives of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines are widely used in the synthesis of biologically active compounds .

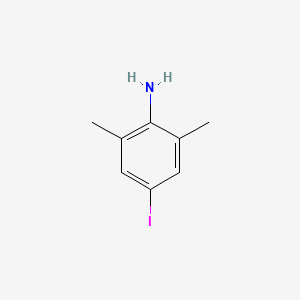

- Methods of Application : The synthesis is based on two approaches to the target products, first, cyclocondensation of two malononitrile molecules with aromatic aldehydes and thiols (pseudo-4CR) and, second, three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols (3CR) .

- Results or Outcomes : The year of 2012 was the most effective period for this subject .

Application 3: Synthesis of Highly Functionalized Pyridine Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : The pyridine moiety is present in a wide range of both naturally occurring and synthetic bioactive compounds, which often show considerable complexity . A method for the design of highly functionalized pyridine compounds is based on the condensation involving malononitrile, aldehydes, and thiols .

- Methods of Application : The attraction of this method is the simple introduction of accessible reagents giving a pyridine ring with various functional groups, which can be used to perform further transformations .

- Results or Outcomes : A few compounds and methods for the synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives have been reported .

Application 4: Green Chemistry Principles

- Scientific Field : Green Chemistry

- Summary of Application : Methods for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines are developing towards green chemistry principles .

- Methods of Application : The use and regeneration of catalysts, including nanocomposites, Bronsted and Lewis acids and bases, and heterogeneous catalysts . The use of green solvents (altogether 14 examples of using water), in particular, together with ionic liquids . Physicochemical treatment (microwave and ultrasonic irradiation) together with catalysts .

- Results or Outcomes : The catalytic activation is still the major trend .

Propriétés

IUPAC Name |

2-amino-6-chloropyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4/c8-6-4(2-9)1-5(3-10)7(11)12-6/h1H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTHXARAGRKGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1C#N)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304367 | |

| Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chloropyridine-3,5-dicarbonitrile | |

CAS RN |

51768-01-5 | |

| Record name | 51768-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.